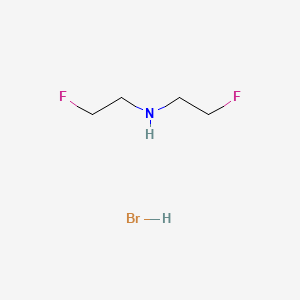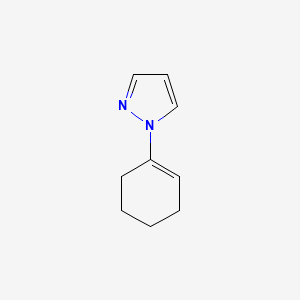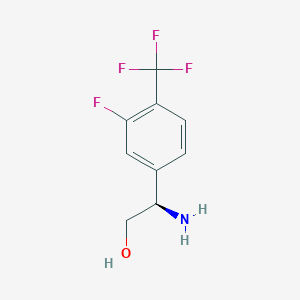![molecular formula C9H9BO5 B13139926 2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid is a chemical compound with the molecular formula C9H9BO4. It is a member of the benzoxaborole class, which is known for its unique boron-containing structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid typically involves the reaction of 1,3-dihydrobenzo[c][1,2]oxaborole with acetic acid under controlled conditions. The reaction is carried out in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the product .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to enhance yield and purity .
化学反应分析
Types of Reactions
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can yield boronate esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
科学研究应用
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
作用机制
The mechanism of action of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid involves its ability to inhibit phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the production of pro-inflammatory cytokines. The compound’s boron atom plays a crucial role in its binding to the enzyme’s active site, enhancing its inhibitory effect .
相似化合物的比较
Similar Compounds
Crisaborole: A PDE4 inhibitor used for the treatment of atopic dermatitis.
AN2728: Another benzoxaborole derivative with similar enzyme inhibitory properties.
Uniqueness
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)oxy)acetic acid is unique due to its specific boron-containing structure, which imparts distinct chemical and biological properties. Its ability to inhibit PDE4 with high specificity makes it a valuable compound for therapeutic applications .
属性
分子式 |
C9H9BO5 |
|---|---|
分子量 |
207.98 g/mol |
IUPAC 名称 |
2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H9BO5/c11-8(12)5-14-7-3-1-2-6-4-15-10(13)9(6)7/h1-3,13H,4-5H2,(H,11,12) |
InChI 键 |
JBEXRBSAIBYMQJ-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC=C2OCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


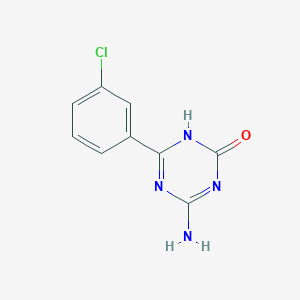

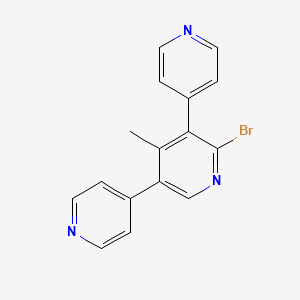
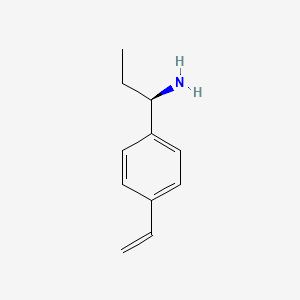
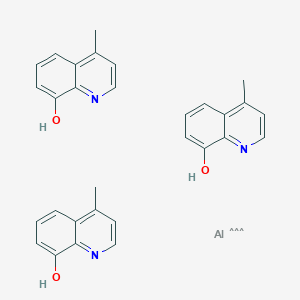
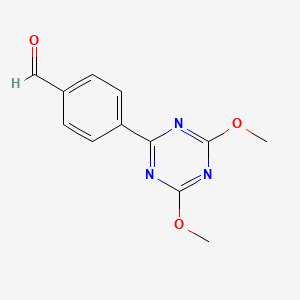

![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)
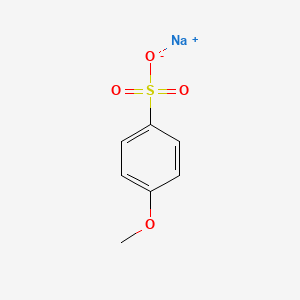
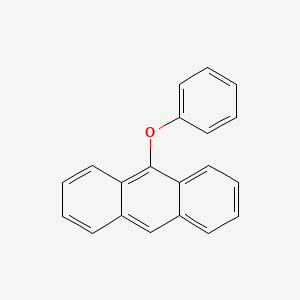
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)
